Alpha-Tocopherol

Übersicht

Beschreibung

Alpha-Tocopherol is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. These compounds are known for their distinctive antioxidant activities, which help protect cells from the damaging effects of free radicals. The most biologically active form of this compound is this compound, which is recognized to meet human nutritional requirements .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Tocopherol can be synthesized through several chemical processes. One common method involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to produce this compound. This reaction typically requires a catalyst such as zinc chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound often involves the extraction of tocopherols from vegetable oils, followed by purification processes. The tocopherols are then esterified to produce more stable forms like alpha-tocopheryl acetate, which is commonly used in supplements and skincare products .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Tocopherol primarily undergoes oxidation and reduction reactions due to its antioxidant properties. It can donate a hydrogen atom to neutralize free radicals, forming a tocopheroxyl radical in the process .

Common Reagents and Conditions:

Oxidation: this compound reacts with reactive oxygen species, such as peroxyl radicals, to form stable products.

Reduction: The tocopheroxyl radical can be reduced back to tocopherol by other antioxidants like Vitamin C.

Major Products: The major products formed from these reactions include tocopheroxyl radicals and various oxidized derivatives of tocopherol .

Wissenschaftliche Forschungsanwendungen

Alpha-Tocopherol has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Studied for its role in protecting cell membranes from oxidative damage.

Medicine: Investigated for its potential in preventing chronic diseases such as cardiovascular disease and cancer.

Industry: Utilized in food preservation to extend shelf life by preventing lipid oxidation

Wirkmechanismus

Alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting polyunsaturated fatty acids in cell membranes from oxidative damage. This action helps maintain cell membrane integrity and function . Additionally, this compound has roles in anti-inflammatory processes, inhibition of platelet aggregation, and enhancement of immune function .

Vergleich Mit ähnlichen Verbindungen

Tocopherols: Alpha, beta, gamma, and delta-tocopherols.

Tocotrienols: Alpha, beta, gamma, and delta-tocotrienols.

Alpha-Tocopherol stands out due to its potent antioxidant properties and its ability to integrate into cell membranes, providing robust protection against oxidative stress.

Biologische Aktivität

Alpha-tocopherol, a form of vitamin E, is recognized for its significant biological activities, primarily as an antioxidant and its role in cellular functions. This article delves into the various aspects of this compound's biological activity, including its mechanisms, effects on health, and findings from key studies.

Antioxidant Properties

this compound is a potent lipophilic antioxidant that protects cell membranes from oxidative damage by neutralizing free radicals. Its ability to donate hydrogen atoms helps prevent lipid peroxidation, which is crucial in maintaining cellular integrity and function .

Gene Regulation

Research indicates that this compound may influence gene expression related to inflammation and cell proliferation. It has been shown to modulate the activity of several cytochrome P450 enzymes in the liver, impacting drug metabolism and detoxification processes . Additionally, studies suggest that this compound can enhance the expression of genes involved in antioxidant defense mechanisms .

Health Implications

Cancer Prevention

The this compound, Beta-Carotene Cancer Prevention (ATBC) Study provides substantial evidence regarding the role of this compound in cancer prevention. Conducted with 29,133 male smokers, the study found that daily supplementation of 50 mg of this compound significantly reduced the incidence of prostate cancer by 32% compared to non-recipients . Conversely, beta-carotene supplementation was associated with an increased risk of lung cancer .

Cardiovascular Health

Epidemiological studies have linked higher dietary intake of this compound with reduced risk of cardiovascular diseases. The SENECA study indicated a 30-40% lower incidence of heart disease among individuals with high vitamin E intake from both diet and supplements . This protective effect is attributed to its antioxidant properties and potential anti-inflammatory actions.

ATBC Study Overview

- Participants: 29,133 male smokers aged 50-69 years

- Intervention: Daily supplementation of:

- This compound (50 mg)

- Beta-carotene (20 mg)

- Duration: 5-8 years

- Findings:

Biological Activity Assessment

A study evaluating the biological activity of various tocopherols found that:

- d-alpha-tocopherol was rated at 80% activity compared to d,l-alpha-tocopheryl acetate set at 100%.

- Other tocopherols displayed significantly lower activities, indicating the superior efficacy of this compound .

Data Table: Biological Activities of Tocopherols

| Tocopherol Type | Biological Activity (%) |

|---|---|

| d,l-alpha-tocopheryl acetate | 100 |

| d-alpha-tocopherol | 80 |

| d-beta-tocopherol | 45 |

| d-gamma-tocopherol | 13 |

| d-delta-tocopherol | <0.4 |

Eigenschaften

IUPAC Name |

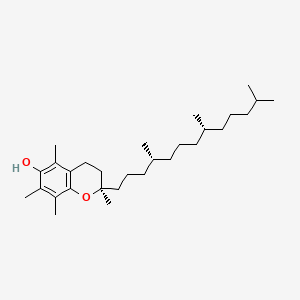

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UQIPPQJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.